molecular formula C10H11NO2 B1628231 4-Isopropoxyphenyl isocyanate CAS No. 69342-45-6

4-Isopropoxyphenyl isocyanate

Cat. No.: B1628231
CAS No.: 69342-45-6
M. Wt: 177.2 g/mol
InChI Key: GLBWCIOPSWMAFY-UHFFFAOYSA-N
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Description

4-Isopropoxyphenyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to a phenyl ring substituted with an isopropoxy group. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of polyurethanes and other polymers. It is known for its reactivity and versatility in various chemical reactions.

Mechanism of Action

Target of Action

The primary targets of 4-Isopropoxyphenyl isocyanate are biological macromolecules such as proteins and nucleic acids . Isocyanates, including this compound, are reactive chemicals that can interact with these macromolecules, leading to various biochemical reactions .

Mode of Action

This compound, like other isocyanates, is an electrophile. It interacts with its targets by reacting with nucleophiles such as alcohols and amines . This interaction results in the formation of urethane or urea linkages . For instance, when an isocyanate reacts with an alcohol, a urethane linkage is formed . Similarly, when an isocyanate reacts with an amine, a urea linkage is formed .

Biochemical Pathways

The reaction of this compound with biological macromolecules can affect various biochemical pathways. For instance, the reaction of isocyanates with proteins can lead to the formation of carbamates and ureas . These reactions can alter the structure and function of the proteins, affecting the biochemical pathways in which these proteins are involved .

Pharmacokinetics

It is known that isocyanates are generally reactive and can be absorbed through the skin, respiratory tract, and gastrointestinal tract . Once absorbed, they can distribute throughout the body and react with biological macromolecules .

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its reactivity with biological macromolecules. The formation of urethane and urea linkages can alter the structure and function of proteins, potentially leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles such as water can react with isocyanates, potentially reducing their availability for interaction with their primary targets . Additionally, factors such as temperature and pH can influence the reactivity of isocyanates and thus their action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropoxyphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-isopropoxyphenylamine with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition. The overall reaction can be represented as follows:

4-Isopropoxyphenylamine+Phosgene4-Isopropoxyphenyl isocyanate+Hydrogen chloride\text{4-Isopropoxyphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 4-Isopropoxyphenylamine+Phosgene→4-Isopropoxyphenyl isocyanate+Hydrogen chloride

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process due to its efficiency and scalability. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide and nitro-amino compounds to form carbamates, which are then thermally decomposed to yield isocyanates .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxyphenyl isocyanate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 4-isopropoxyphenylamine and carbon dioxide.

    Alcoholysis: Reacts with alcohols to form urethanes.

    Aminolysis: Reacts with amines to form ureas.

Common Reagents and Conditions:

    Hydrolysis: Water, typically under mild acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, often catalyzed by acids or bases.

    Aminolysis: Primary or secondary amines, usually at room temperature or slightly elevated temperatures.

Major Products:

    Hydrolysis: 4-Isopropoxyphenylamine and carbon dioxide.

    Alcoholysis: Corresponding urethanes.

    Aminolysis: Corresponding ureas.

Scientific Research Applications

4-Isopropoxyphenyl isocyanate is utilized in various scientific research applications:

Comparison with Similar Compounds

    4-Isopropylphenyl isocyanate: Similar structure but with an isopropyl group instead of an isopropoxy group.

    Phenyl isocyanate: Lacks the isopropoxy substituent, making it less sterically hindered.

    4-Methoxyphenyl isocyanate: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and solubility.

Uniqueness: 4-Isopropoxyphenyl isocyanate is unique due to the presence of the isopropoxy group, which influences its reactivity and solubility. This substituent can provide steric hindrance, affecting the compound’s interaction with nucleophiles and its overall reactivity profile .

Properties

IUPAC Name

1-isocyanato-4-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(2)13-10-5-3-9(4-6-10)11-7-12/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBWCIOPSWMAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559994
Record name 1-Isocyanato-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69342-45-6
Record name 1-Isocyanato-4-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69342-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isocyanato-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanato-4-isopropoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Isopropoxyphenyl isocyanate
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4-Isopropoxyphenyl isocyanate
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4-Isopropoxyphenyl isocyanate
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4-Isopropoxyphenyl isocyanate
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4-Isopropoxyphenyl isocyanate
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4-Isopropoxyphenyl isocyanate

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